molecular formula C8H10FN B1304796 5-Fluoro-2-methylbenzylamine CAS No. 261951-69-3

5-Fluoro-2-methylbenzylamine

Cat. No. B1304796
M. Wt: 139.17 g/mol
InChI Key: KDOUBUZYGVSSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzylamine is a compound that is structurally related to benzylamine, with a fluorine atom and a methyl group as substituents on the benzene ring. While the specific compound 5-Fluoro-2-methylbenzylamine is not directly studied in the provided papers, there are several related compounds and reactions that can give insights into its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of related fluorinated benzylamine compounds involves various strategies. For instance, the synthesis of 4-[(18)F]fluorobenzylamine is achieved through the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride reduction, which could potentially be adapted for the synthesis of 5-Fluoro-2-methylbenzylamine . Another relevant synthesis is that of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which involves a multi-step process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, indicating the complexity that might be involved in synthesizing substituted benzylamines .

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines can be influenced by the presence of the fluorine atom. For example, the rotational spectrum of 2-fluorobenzylamine shows the presence of stable conformers, one of which is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This suggests that the fluorine substitution in 5-Fluoro-2-methylbenzylamine could similarly affect its molecular conformation and stability.

Chemical Reactions Analysis

Fluorinated benzylamines can participate in various chemical reactions. For instance, a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex was used to catalyze the formylation and methylation of amines using CO2, indicating that fluorinated benzylamines could potentially be used as intermediates in catalytic reactions . Additionally, 2-Fluoro-1,3,5-trinitrobenzene has been utilized as a condensing reagent for peptide synthesis, which could be relevant for the synthesis of peptides involving 5-Fluoro-2-methylbenzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-methylbenzylamine can be inferred from related compounds. The spectrofluorimetric determination of 5-hydroxyindoles with benzylamine as a fluorogenic reagent suggests that benzylamines can form fluorescent compounds under certain conditions, which could be applicable to 5-Fluoro-2-methylbenzylamine for analytical purposes . The practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives demonstrates the potential for diverse functionalization of fluorinated benzylamines .

Scientific Research Applications

Novel Prodrug for Hepatocellular Carcinoma Treatment

5-Fluoro-2-methylbenzylamine has been investigated as a core structure in the development of novel O-(substituted benzyl) phosphoramidate prodrugs aimed at treating hepatocellular carcinoma. The o-methylbenzyl analog, identified as 1t, demonstrated significant oral bioavailability, liver targeting, and exhibited considerable tumor growth inhibition in a mouse xenograft model, indicating its potential as a promising lead compound for therapeutic applications in liver cancer treatment (Peng et al., 2016).

Oxidation Catalyst in Organic Synthesis

The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized by adding N-methylbenzylamine to a solution of CrO3 and HF, has demonstrated selective and efficient oxidation capabilities. Particularly, MBAFC is effective in transforming aryl alcohols into their corresponding aldehydes and ketones under mild conditions, showcasing its utility as a heterogeneous oxidant in organic synthesis. The durability and efficiency of MBAFC are enhanced when it is absorbed on silica gel (Kassaee et al., 2004).

Safety And Hazards

5-Fluoro-2-methylbenzylamine is classified as a skin corrosive/irritant and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

(5-fluoro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOUBUZYGVSSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379122
Record name 5-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzylamine

CAS RN

261951-69-3
Record name 5-Fluoro-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.